4-Piperidinemethanol

Catalog No.
S1491584
CAS No.
6457-49-4
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidinemethanol

CAS Number

6457-49-4

Product Name

4-Piperidinemethanol

IUPAC Name

piperidin-4-ylmethanol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2

InChI Key

XBXHCBLBYQEYTI-UHFFFAOYSA-N

SMILES

C1CNCCC1CO

Synonyms

(4-Piperidinyl)methanol; (4-Piperidyl)methanol; 4-(Hydroxymethyl)piperidine; 4-Piperidine-1-methanol;

Canonical SMILES

C1CNCCC1CO

The exact mass of the compound 4-Piperidinemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Piperidinemethanol is a highly versatile cyclic secondary amine and primary alcohol, widely utilized as a bifunctional building block in pharmaceutical synthesis and advanced material science [1]. Featuring a piperidine ring with a hydroxymethyl group at the para (4-) position, it offers predictable nucleophilicity and basicity without the steric hindrance found in ortho-substituted analogs [2]. Commercially, it is valued for its quantitative yield profile during N-protection steps and its high solubility in polar organic solvents. Its dual functionality allows for orthogonal reactivity—enabling selective modifications at either the secondary amine or the primary hydroxyl group—making it a critical precursor for sphingosine kinase inhibitors, neuroprotective agents, and specialized carbon capture absorbents [1][3].

Substituting 4-Piperidinemethanol with its positional isomers, such as 2-piperidinemethanol or 3-piperidinemethanol, fundamentally alters reaction kinetics and product stability [1]. In carbon capture and functionalization applications, the proximity of the hydroxymethyl group to the amine in 2-piperidinemethanol creates severe steric hindrance, completely preventing carbamate formation [2]. Similarly, 3-piperidinemethanol can form an intramolecular hydrogen bond that artificially depresses its pKa and destabilizes resulting adducts [1]. In pharmaceutical synthesis, the para-substitution of 4-piperidinemethanol ensures unhindered access to the nitrogen center, allowing for near-quantitative yields during bulky protection steps (like N-Boc addition) which often fail or suffer significant yield drops when using sterically crowded generic cyclic amines [3].

Carbamate Formation Capability and CO2 Absorption Kinetics

In aqueous CO2 absorption studies evaluating cyclic amines for post-combustion capture (PCC), the positional isomerism of the hydroxymethyl group dictates the reaction pathway. 4-Piperidinemethanol reacts rapidly with aqueous CO2 to form stable carbamate species, achieving an absorption capacity of approximately 1 mole CO2 per mole of amine [1]. In direct contrast, 2-piperidinemethanol fails to form carbamates entirely due to steric blocking at the alpha position [1]. Furthermore, 4-piperidinemethanol exhibits faster CO2 reaction kinetics than standard industrial absorbents like diethanolamine (DEA) and morpholine [1].

Evidence DimensionCarbamate formation and CO2 absorption capacity
Target Compound DataForms stable carbamates; ~1.0 mol CO2/mol amine capacity
Comparator Or Baseline2-Piperidinemethanol
Quantified Difference2-Piperidinemethanol yields 0 mol carbamate (complete failure to form carbamate due to steric hindrance)
ConditionsAqueous amine solution, 25 °C, 0.01 M CO2

Buyers formulating advanced gas-scrubbing solvents or carbamate-based prodrugs must specify the 4-isomer to ensure the necessary nucleophilic attack on CO2 occurs without steric failure.

Absence of Intramolecular Hydrogen Bonding and Basicity Preservation

The structural geometry of piperidinemethanols significantly influences their basicity and the thermodynamic stability of their derivatives. 3-Piperidinemethanol is prone to forming a stable intramolecular hydrogen bond between its hydroxyl group and the piperidine nitrogen (forming a 6-membered ring conformation), which decreases its effective pKa and destabilizes subsequent adducts like carbamates [1]. 4-Piperidinemethanol, with its para-substituted hydroxymethyl group, is sterically incapable of forming this intramolecular bond [1]. This structural rigidity ensures that the secondary amine retains its full basicity and nucleophilicity for downstream coupling reactions.

Evidence DimensionIntramolecular hydrogen bond formation and pKa impact
Target Compound DataNo intramolecular H-bonding; uncompromised basicity
Comparator Or Baseline3-Piperidinemethanol
Quantified Difference3-isomer forms a 6-membered intramolecular H-bond that depresses pKa; 4-isomer does not
ConditionsEquilibrium studies in aqueous solution at 25 °C

For synthetic chemists, the lack of intramolecular interference in 4-piperidinemethanol guarantees predictable reactivity and higher conversion rates in base-catalyzed or nucleophilic substitution steps.

Orthogonal Protection Efficiency in Pharmaceutical Synthesis

4-Piperidinemethanol is highly favored in complex API synthesis due to its excellent compatibility with standard protecting group chemistry. When subjected to N-Boc protection using di-tert-butyl dicarbonate, the reaction proceeds smoothly to give near-quantitative (~90-100%) yields [1]. The resulting N-Boc-4-piperidinemethanol acts as a highly efficient nucleophile or substrate in subsequent transformations; for example, Mitsunobu reactions coupling this protected intermediate with complex pyrazine scaffolds consistently achieve yields of ~90% [1]. This high throughput is difficult to match with more sterically encumbered secondary amines.

Evidence DimensionN-Boc protection and subsequent Mitsunobu coupling yield
Target Compound Data~100% Boc-protection yield; ~90% Mitsunobu coupling yield
Comparator Or BaselineSterically hindered cyclic amines (general baseline)
Quantified DifferenceNear-quantitative conversion with minimal byproducts, eliminating the need for complex chromatographic purification
ConditionsBoc2O in CH2Cl2/THF; Mitsunobu with DIAD/PPh3 at room temperature

Procurement teams sourcing building blocks for multi-step API synthesis should prioritize 4-piperidinemethanol to minimize yield attrition and reduce solvent waste during intermediate purification.

Precursor for Sphingosine Kinase 1 (SK1) Inhibitors

4-Piperidinemethanol is a critical starting material for synthesizing selective inhibitors of SK1, which are investigated as therapeutic agents for proliferative diseases. Its primary hydroxyl group serves as an ideal attachment point for lipophilic tail structures via etherification, while the piperidine nitrogen can be functionalized to tune pharmacokinetic properties [1].

Formulation of Advanced Post-Combustion CO2 Absorbents

Due to its unhindered secondary amine and favorable reaction kinetics, 4-piperidinemethanol is utilized in the development of non-aqueous and aqueous tertiary/secondary amine blends for carbon capture. Its ability to rapidly form stable carbamates makes it superior to alpha-substituted piperidines and standard alkanolamines like DEA in specialized scrubbing environments [2].

Scaffold for Dual-Targeting Neuroprotective Agents

In medicinal chemistry targeting neurodegenerative diseases, 4-piperidinemethanol is employed to synthesize coumarin-based dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors. The para-hydroxymethyl group provides a necessary spacer that optimizes the molecule's binding affinity within the enzymatic active sites, a structural advantage not easily replicated by shorter or ortho-substituted analogs [3].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6457-49-4

Wikipedia

4-Piperidinemethanol

Dates

Last modified: 08-15-2023

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